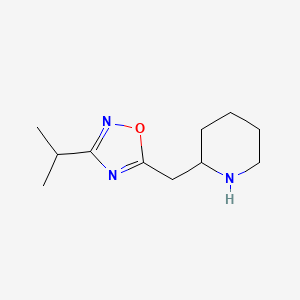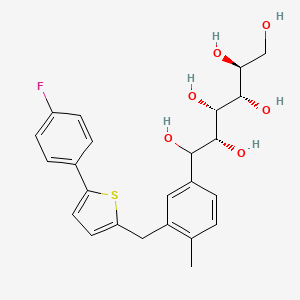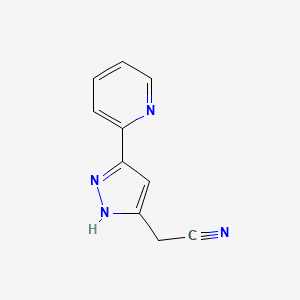![molecular formula C14H20BrNZn B14884792 2-[(N-Methylcyclohexylamino)methyl]phenylZinc bromide](/img/structure/B14884792.png)
2-[(N-Methylcyclohexylamino)methyl]phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(N-Methylcyclohexylamino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various organic synthesis reactions. This compound is particularly valuable in the field of organometallic chemistry due to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(N-Methylcyclohexylamino)methyl]phenylzinc bromide typically involves the reaction of 2-[(N-Methylcyclohexylamino)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The resulting product is a 0.25 M solution in THF .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. Large-scale production also incorporates advanced purification techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(N-Methylcyclohexylamino)methyl]phenylzinc bromide undergoes various types of reactions, including:
Nucleophilic substitution: This compound can participate in nucleophilic substitution reactions, where the zinc-bromide bond is replaced by other nucleophiles.
Coupling reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and aryl halides. The reactions are typically carried out in the presence of a base.
Coupling reactions: Palladium catalysts are often used in coupling reactions, with conditions including mild temperatures and the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Applications De Recherche Scientifique
2-[(N-Methylcyclohexylamino)methyl]phenylzinc bromide is used in various scientific research applications, including:
Organic synthesis: It is a valuable reagent in the synthesis of complex organic molecules.
Medicinal chemistry: This compound is used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Material science: It is used in the preparation of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 2-[(N-Methylcyclohexylamino)methyl]phenylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various reactions, such as nucleophilic substitution and coupling, to form new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methylcyclohexylamine: A secondary aliphatic amine with similar structural features.
Phenylzinc bromide: Another organozinc compound used in similar types of reactions.
Uniqueness
2-[(N-Methylcyclohexylamino)methyl]phenylzinc bromide is unique due to its specific structure, which combines the reactivity of organozinc compounds with the stability provided by the N-methylcyclohexylamino group. This makes it particularly useful in a wide range of organic synthesis applications .
Propriétés
Formule moléculaire |
C14H20BrNZn |
|---|---|
Poids moléculaire |
347.6 g/mol |
Nom IUPAC |
bromozinc(1+);N-methyl-N-(phenylmethyl)cyclohexanamine |
InChI |
InChI=1S/C14H20N.BrH.Zn/c1-15(14-10-6-3-7-11-14)12-13-8-4-2-5-9-13;;/h2,4-5,8,14H,3,6-7,10-12H2,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
PDRHSIPOFNNLPC-UHFFFAOYSA-M |
SMILES canonique |
CN(CC1=CC=CC=[C-]1)C2CCCCC2.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


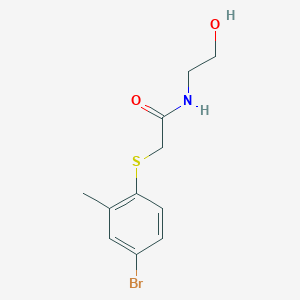
![1-((R)-3-(4-((3-((S)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-oxopropyl)amino)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B14884717.png)
![trans-2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanol](/img/structure/B14884719.png)
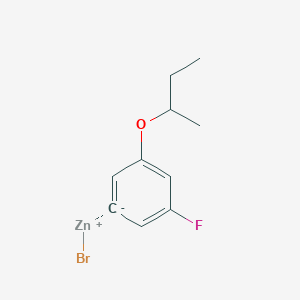


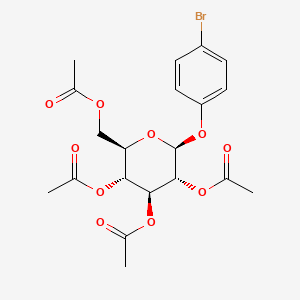
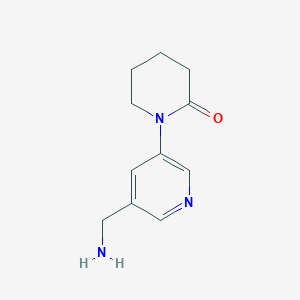

![N-(2,5-dimethoxyphenyl)-3-[(E)-2-phenylethenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B14884754.png)
